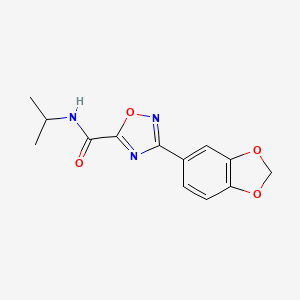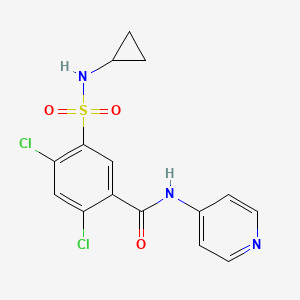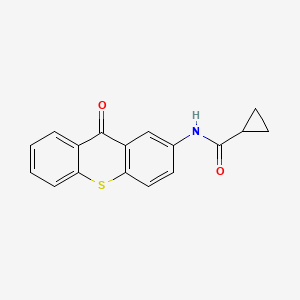
3-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, an oxadiazole ring, and an isopropyl group, making it structurally unique and potentially useful in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzodioxole moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its psychoactive effects.
1,3-Benzodioxole derivatives: Various derivatives of 1,3-benzodioxole have been explored for their biological activities and potential therapeutic applications.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring and the isopropyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential efficacy in various applications.
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H13N3O4/c1-7(2)14-12(17)13-15-11(16-20-13)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,17) |
InChI Key |
IXNGFKMRMBMBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate](/img/structure/B11071499.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11071506.png)
![5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B11071508.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11071515.png)

![5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11071527.png)
![1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11071535.png)
![Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11071543.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11071544.png)
![3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11071555.png)
![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11071564.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11071578.png)
